molecular formula C25H31N3O7S2 B2763504 Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449769-61-3

Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2763504
CAS No.: 449769-61-3
M. Wt: 549.66
InChI Key: APFDERGLUNLEPU-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrothieno[2,3-c]pyridine class of heterocycles, which are structurally characterized by a fused thiophene-pyridine ring system. The molecule features a 6-acetyl group, a 4-((2,6-dimethylmorpholino)sulfonyl)benzamido substituent at position 2, and an ethyl carboxylate ester at position 3. These functional groups confer unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in oncology and neurology, given structural parallels with antitubulin agents and adenosine receptor modulators .

Properties

IUPAC Name

ethyl 6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O7S2/c1-5-34-25(31)22-20-10-11-27(17(4)29)14-21(20)36-24(22)26-23(30)18-6-8-19(9-7-18)37(32,33)28-12-15(2)35-16(3)13-28/h6-9,15-16H,5,10-14H2,1-4H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFDERGLUNLEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of tetrahydrothieno[2,3-c]pyridine derivatives, known for various pharmacological properties including anti-inflammatory and anticancer activities.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups essential for its biological activity. The presence of a sulfonamide group and a morpholine moiety enhances its interaction with biological targets.

Anti-inflammatory Properties

Research indicates that derivatives of tetrahydrothieno[2,3-c]pyridine can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in vitro. For example, one study demonstrated that certain derivatives exhibited potent inhibitory activity against LPS-stimulated TNF-alpha production in rat whole blood, suggesting that this compound may also possess similar anti-inflammatory properties .

Macrophage Migration Inhibition

The compound has been identified as a potential inhibitor of macrophage migration inhibitory factor (MIF), a key player in inflammatory responses. MIF inhibitors can modulate immune responses and have therapeutic implications for autoimmune diseases and cancer. The structural features of this compound align with those known to enhance MIF inhibition .

Antioxidant Activity

Compounds within the tetrahydrothieno[2,3-c]pyridine class have also shown antioxidant properties. The free radical scavenging activity was evaluated using the DPPH assay protocol. Many derivatives demonstrated significant antioxidant activity which could contribute to their therapeutic potential by mitigating oxidative stress-related damage in cells .

Research Findings

A summary of key findings from various studies is presented in the table below:

Study Biological Activity Methodology Key Findings
MIF InhibitionIn vitro assaysIdentified as a potent MIF inhibitor
Anti-inflammatoryLPS-stimulationInhibited TNF-alpha production
Antioxidant ActivityDPPH assayDemonstrated significant free radical scavenging

Case Studies

  • Case Study on Inflammatory Diseases : A study investigated the effects of various tetrahydrothieno[2,3-c]pyridine derivatives on models of rheumatoid arthritis. The results indicated that compounds similar to this compound significantly reduced inflammatory markers in serum.
  • Cancer Research : Another study focused on the anticancer potential of related compounds against various cancer cell lines. Results showed that these compounds could induce apoptosis in cancer cells through modulation of key signaling pathways.

Scientific Research Applications

The compound belongs to the class of thieno[2,3-c]pyridine derivatives and exhibits promising biological activities. Notably, it has been investigated for its anticancer , antimicrobial , and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds similar to Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate demonstrate significant anticancer activity. A study evaluating various synthesized derivatives against cancer cell lines showed that certain compounds exhibited high potency with low growth inhibition concentrations (GI50). For instance:

CompoundCell Line TestedGI50 (µM)
Compound AA549 (Lung)10
Compound BMCF7 (Breast)15
Ethyl DerivativeHeLa (Cervical)12

These results highlight the potential of this compound in targeting various cancer types effectively .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial effects against several pathogens. Studies have indicated that thieno derivatives can inhibit bacterial growth and demonstrate activity against resistant strains . This suggests a potential application in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound involves multiple steps that require precise control over reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity.

Study on Anticancer Activity

A notable study published in Bulletin of the Chemical Society of Ethiopia examined various thieno derivatives for their anticancer effects. The findings indicated that compounds with morpholine and sulfonamide functionalities exhibited enhanced cytotoxicity against multiple cancer cell lines .

Mechanistic Insights

Further research focused on the cellular mechanisms involved in the action of related compounds. It was found that certain derivatives could inhibit specific kinases involved in cancer progression . This insight is crucial for understanding how these compounds exert their effects at a molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Functional Group Variations

The tetrahydrothieno[2,3-c]pyridine core is shared across multiple analogs, but substituent variations significantly influence activity and stability:

Compound Name Substituents at Position 2 Substituents at Position 6 Key Functional Modifications
Target Compound 4-((2,6-dimethylmorpholino)sulfonyl)benzamido Acetyl Morpholinosulfonyl enhances solubility
3h (Antitubulin agent, ) 3,4,5-Trimethoxyphenylamino Acetyl Trimethoxy group enhances tubulin binding
5d (Morpholino derivative, ) Morpholino(phenylamino)methylene Benzyl Benzyl group increases lipophilicity
5 (Phenylthioureido analog, ) Phenylthioureido Methyl Thiourea moiety impacts hydrogen bonding

NMR and Spectroscopic Analysis

Comparative NMR data (Table 1) reveal shifts influenced by substituents:

Compound δ (1H-NMR, Key Signals) δ (13C-NMR, Carbonyl/Core Carbons)
3h 1.28 ppm (t, CH2CH3), 2.09 ppm (s, CH3CO) 168.33 ppm (ester C=O), 164.99 ppm (amide)
5d 1.26–1.28 ppm (t, CH2CH3), 3.24 ppm (morpholino) 166.43 ppm (ester C=O), 152.93 ppm (aromatic)
Target* Expected: ~1.3 ppm (ester CH3), ~2.1 ppm (acetyl) Predicted: ~168 ppm (ester), ~165 ppm (sulfonamide)

*Predictions based on ’s methodology for analyzing substituent-induced chemical shift changes .

Research Findings and Implications

  • Synergistic Design: Combining the acetyl group (from 3h) with the morpholinosulfonyl moiety (novel in this scaffold) could balance solubility and target affinity, addressing limitations of earlier analogs .
  • SAR Insights: highlights the necessity of hydrogen-bond donors (e.g., NH in benzamido) for receptor interactions, supporting the target’s design .

Q & A

Q. What are the standard synthetic protocols for preparing Ethyl 6-acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the tetrahydrothieno[2,3-c]pyridine core via cyclization of precursors (e.g., cyanoacetate derivatives) with sulfur-containing reagents in polar solvents like DMF or ethanol under reflux .
  • Step 2 : Introduction of the acetyl group at position 6 using acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) .
  • Step 3 : Sulfonylation of the benzamido moiety at position 2 using 2,6-dimethylmorpholino sulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Step 4 : Final esterification or purification via recrystallization (ethanol/water mixtures) or column chromatography .
    Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm product identity via 1^1H/13^13C NMR and HRMS .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Thin-Layer Chromatography (TLC) : Used to track reaction progress and assess purity using solvent systems like ethyl acetate/hexane (1:1) .
  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (400 MHz, DMSO-d6) and 13^13C NMR confirm structural integrity, focusing on signals for acetyl (~2.1 ppm), sulfonyl (~3.5–3.8 ppm), and morpholino groups .
  • X-Ray Crystallography : Resolves 3D conformation, particularly for verifying stereochemistry in crystalline intermediates .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key functional groups influencing the compound’s reactivity and bioactivity?

  • Acetyl Group (C=O) : Enhances lipophilicity and modulates electron density on the tetrahydrothieno-pyridine ring, affecting binding to biological targets .
  • Sulfonyl Benzamido Moiety : The 2,6-dimethylmorpholino sulfonyl group improves solubility and acts as a hydrogen-bond acceptor, critical for receptor interactions .
  • Ester Group (COOEt) : Provides a handle for derivatization (e.g., hydrolysis to carboxylic acid for prodrug strategies) .

Advanced Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under low-yield conditions?

  • Solvent Optimization : Replace DMF with DMA (dimethylacetamide) for better solubility of intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate sulfonylation steps .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction times (e.g., 80°C for 30 minutes vs. 6 hours conventionally) .
  • In-Situ Monitoring : Employ FT-IR to detect real-time formation of sulfonyl intermediates (~1350 cm1^{-1} for S=O stretches) .

Q. How should contradictory data on biological activity (e.g., varying IC50 values in kinase assays) be addressed?

  • Comparative Assays : Re-test the compound alongside positive controls (e.g., staurosporine) under standardized conditions (pH 7.4, 37°C) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified substituents (e.g., replacing acetyl with trifluoroacetyl) to isolate critical functional groups .
  • Computational Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on sulfonyl-morpholino interactions with lysine residues .

Q. What computational methods are recommended for predicting the compound’s binding modes and stability?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess conformational stability .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity (B3LYP/6-31G* level) .
  • Pharmacophore Modeling : Generate models highlighting essential features (e.g., sulfonyl acceptor, acetyl hydrophobic pocket) using Schrödinger Phase .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., triethylamine) .
  • Waste Disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before disposal in designated hazardous waste containers .

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